Technical Monograph: Methyl 4-(pyridin-4-yl)benzoate
Technical Monograph: Methyl 4-(pyridin-4-yl)benzoate
Topic: Methyl 4-(pyridin-4-yl)benzoate CAS Number: 106047-17-0[1][2]
A Critical Guide to Synthesis, Characterization, and Reticular Chemistry Applications
Executive Summary
Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) is a bifunctional heteroaryl building block essential to two distinct high-value fields: reticular chemistry and medicinal discovery. In the domain of Metal-Organic Frameworks (MOFs) , it serves as the precursor to the rigid linear linker 4-(4-pyridyl)benzoate (often abbreviated as 44pba ), utilized to construct porous materials with breathing behaviors and iodine capture capabilities. In pharmaceutical development , the 4-arylpyridine motif functions as a privileged scaffold for kinase inhibitors, offering a specific vector for hydrogen bonding within ATP-binding pockets.
This guide moves beyond basic catalog data to provide a validated synthetic workflow, impurity control strategies, and application logic for advanced research.
Chemical Identity & Physical Properties[1][3][4][5][6][7][8]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 4-(pyridin-4-yl)benzoate |
| CAS Number | 106047-17-0 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 103–105 °C |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in hexanes |
| pKa (Pyridine N) | ~4.98 (Predicted) |
| LogP | 2.54 (Lipophilic) |
Validated Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to CAS 106047-17-0 is the palladium-catalyzed cross-coupling of 4-pyridineboronic acid and methyl 4-iodobenzoate .
Critical Mechanistic Insight (Expertise)
Why this specific route? Attempting to couple a pyridine halide with a phenylboronic acid often leads to lower yields due to the electron-deficient nature of the pyridine ring, which can poison the palladium catalyst. By reversing the polarity—using 4-pyridineboronic acid —we mitigate catalyst deactivation. Furthermore, the choice of base is critical; carbonate bases can sometimes promote protodeboronation of the heteroaryl boronic acid. Potassium phosphate (K₃PO₄) is preferred here for its ability to buffer the reaction without accelerating side reactions.
Reaction Workflow Diagram
Figure 1: Palladium-catalyzed cross-coupling workflow utilizing a phosphate base system to minimize protodeboronation.
Step-by-Step Protocol
Scale: 10 mmol basis
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Preparation: In a 100 mL Schlenk flask, charge Methyl 4-iodobenzoate (2.62 g, 10 mmol), 4-Pyridineboronic acid (1.35 g, 11 mmol), and K₃PO₄ (4.24 g, 20 mmol).
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Solvent System: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).
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Note: The 4:1 ratio ensures solubility of the organic halides while dissolving the inorganic base.
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).
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Why dppf? The bidentate ferrocene ligand prevents rapid catalyst decomposition at the elevated temperatures required for heteroaryl coupling.
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Reaction: Degas with N₂ for 10 mins. Seal and heat to 100°C for 12–16 hours.
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Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate. Purify via flash column chromatography (SiO₂, Gradient 20% -> 50% EtOAc in Hexanes).
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Impurity Watch: Watch for homocoupling of the boronic acid (4,4'-bipyridine), which elutes much later due to high polarity.
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Structural Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the NMR spectrum must be analyzed for specific splitting patterns that confirm the 4,4'-linkage . A 3-pyridyl isomer would show a complex multiplet pattern, whereas the target 4-pyridyl isomer shows distinct AA'BB' systems.
Table 2: ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 8.71 | Doublet (d) | 2H | Pyridine C2-H, C6-H | Deshielded by adjacent Nitrogen; characteristic of 4-subst. pyridine.[3][4][5][6] |
| 8.16 | Doublet (d) | 2H | Benzene C2-H, C6-H | Ortho to ester (EWG); significantly deshielded. |
| 7.71 | Doublet (d) | 2H | Benzene C3-H, C5-H | Meta to ester; confirms para-substitution pattern. |
| 7.52 | Doublet (d) | 2H | Pyridine C3-H, C5-H | Upfield pyridine protons; confirms 4-linkage (symmetry). |
| 3.96 | Singlet (s) | 3H | -OCH₃ | Sharp singlet; confirms intact methyl ester. |
Validation Check: If you observe a singlet around 8.8-8.9 ppm, you likely have the 3-pyridyl isomer or unreacted boronic acid. The target molecule possesses no aromatic singlets .
Applications in Reticular Chemistry (MOFs)
The primary industrial/academic utility of CAS 106047-17-0 is as a "pro-ligand." Upon hydrolysis, it yields 4-(4-pyridyl)benzoic acid , which forms the anionic linker 44pba .
MOF Assembly Logic
The 44pba ligand is asymmetric (monotopic carboxylate + monotopic pyridine). This asymmetry allows for the formation of heterometallic nodes or "pillared-layer" MOFs where the pyridine binds to soft metals (e.g., Zn, Cd) and the carboxylate binds to hard metals or clusters.
Framework Topology Diagram
Figure 2: Conversion of the methyl ester precursor into the 44pba linker for Metal-Organic Framework construction.
Safety & Handling
While not classified as a highly toxic substance, standard laboratory precautions for organic esters and pyridines apply.
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The ester is stable, but the pyridine nitrogen can oxidize to the N-oxide if exposed to strong oxidants or prolonged air exposure in solution.
References
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Chemical Identification & CAS Verification Source: Chemsrc. (2025). Methyl 4-(pyridin-4-yl)benzoate - CAS 106047-17-0. [Link][1][2]
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Synthesis & Impurity Control in Suzuki Coupling Source: National Institutes of Health (PubMed). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. [Link]
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MOF Applications (44pba Ligand) Source: Royal Society of Chemistry (RSC). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands. [Link]
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Physical Properties & Melting Point Source: LookChem. Methyl 4-(pyridin-4-yl)benzoate Product Properties. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 106047-17-0|Methyl 4-(pyridin-4-yl)benzoate|BLD Pharm [bldpharm.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry | MDPI [mdpi.com]
